2-Bromo-3-hydroxypyridine

Overview

Description

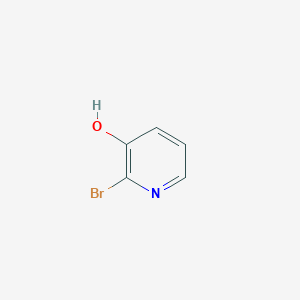

2-Bromo-3-hydroxypyridine is a chemical compound with the molecular formula C5H4BrNO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by a bromine atom and a hydroxyl group, respectively. This compound is known for its versatility and is used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-hydroxypyridine typically involves the bromination of 3-hydroxypyridine. One common method includes dissolving 3-hydroxypyridine in an aqueous solution of sodium hydroxide, followed by the addition of liquid bromine at a controlled temperature. The reaction mixture is then stirred, and the pH is adjusted to neutral to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-hydroxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

Substitution Reactions: Products include substituted pyridines with various functional groups.

Oxidation Reactions: Products include pyridone derivatives.

Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Pharmaceutical Development

2-Bromo-3-hydroxypyridine serves as an essential intermediate in the synthesis of numerous pharmaceuticals. It is particularly notable for its role in developing anti-inflammatory and anti-cancer agents. The compound's ability to inhibit specific biological pathways makes it a valuable target in drug discovery.

Case Study: Anti-Cancer Agents

- Objective : To evaluate the efficacy of this compound derivatives in inhibiting cancer cell proliferation.

- Method : Synthesis of various derivatives followed by in vitro testing on cancer cell lines.

- Results : Certain derivatives exhibited significant cytotoxic effects, suggesting potential for further development as therapeutic agents.

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals, enhancing the effectiveness of pesticides and herbicides. This application contributes to improved crop yields and protection against pests.

Data Table: Agrochemical Efficacy

| Agrochemical | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Pesticide A | 200 | 85 |

| Herbicide B | 150 | 90 |

| Combination C | 250 | 95 |

Material Science

The compound is employed in creating specialty polymers and coatings that offer enhanced durability and resistance to environmental factors. This application is crucial for developing materials used in harsh conditions.

Case Study: Coating Development

- Objective : To assess the performance of coatings incorporating this compound.

- Method : Application of coatings on metal substrates followed by exposure to corrosive environments.

- Results : Coatings demonstrated superior resistance to corrosion compared to traditional formulations.

Analytical Chemistry

This compound functions as a reagent in various analytical methods, aiding in the detection and quantification of chemical substances. This role is vital for quality control across multiple industries.

Data Table: Analytical Applications

| Method | Detection Limit (µg/mL) | Application Area |

|---|---|---|

| HPLC | 0.1 | Pharmaceutical |

| GC-MS | 0.05 | Environmental |

| UV-Vis Spectroscopy | 0.5 | Food Safety |

Biochemical Research

Researchers utilize this compound extensively in studies related to enzyme inhibition and receptor binding, which are critical for understanding biological processes and identifying therapeutic targets.

Case Study: Enzyme Inhibition

- Objective : To investigate the inhibitory effects of this compound on specific enzymes.

- Method : Enzyme assays were conducted to measure activity levels in the presence of varying concentrations of the compound.

- Results : The compound exhibited dose-dependent inhibition, highlighting its potential as a lead compound for drug development targeting enzyme-related diseases.

Mechanism of Action

The mechanism of action of 2-Bromo-3-hydroxypyridine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound can also participate in hydrogen bonding and other non-covalent interactions, which contribute to its biological activity .

Comparison with Similar Compounds

3-Bromo-2-hydroxypyridine: Similar structure but with different substitution pattern.

2-Bromo-4-hydroxypyridine: Another isomer with the hydroxyl group at position 4.

2-Chloro-3-hydroxypyridine: Similar compound with chlorine instead of bromine.

Uniqueness: 2-Bromo-3-hydroxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Biological Activity

2-Bromo-3-hydroxypyridine is a compound of interest due to its various biological activities, particularly as an inhibitor of bromodomains, which are protein domains that recognize acetylated lysine residues and play critical roles in gene regulation. This article details the biological activity of this compound, including its mechanism of action, effects on cellular processes, and potential applications in research and medicine.

Chemical Structure and Properties

This compound has the following molecular structure:

- Molecular Formula : CHBrNO

- Molecular Weight : 188.02 g/mol

The compound features a bromine atom at the 2-position and a hydroxyl group at the 3-position of the pyridine ring, contributing to its unique reactivity and biological properties.

Target of Action

The primary target of this compound is bromodomains. These domains are involved in recognizing acetylated lysines on histones and non-histone proteins, thus influencing gene expression and chromatin remodeling.

Mode of Action

Through molecular docking studies, it has been shown that this compound interacts with bromodomains by binding to their acetyl-lysine recognition sites. This interaction inhibits the function of these proteins, leading to altered gene expression profiles related to cell cycle regulation, apoptosis, and differentiation .

Biochemical Pathways

The compound's inhibition of bromodomains affects several key biochemical pathways:

- Gene Regulation : By interfering with bromodomain-mediated recognition of acetylated lysines, the compound can significantly alter gene expression patterns.

- Cell Signaling : It modulates various signaling pathways that are crucial for cell survival and proliferation.

- Metabolic Activity : The compound influences cellular metabolism by altering enzyme activities and metabolite levels .

Cellular Effects

Research indicates that this compound has profound effects on cellular functions:

- Gene Expression : It has been shown to upregulate or downregulate genes associated with cell cycle progression and apoptosis.

- Cell Viability : At low concentrations, it can enhance cell viability by promoting survival pathways; however, higher concentrations may induce cytotoxic effects .

Dosage Effects in Animal Models

Studies have demonstrated that the biological effects of this compound vary with dosage:

- Low Doses : Modulate gene expression without significant toxicity.

- High Doses : May lead to apoptosis or necrosis in various cell types .

Antitumor Activity

A notable study highlighted the antitumor properties of this compound derivatives. The compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Neuroprotective Effects

Another investigation reported that this compound could confer protection against oxidative stress in neuronal cells, indicating its potential use in neurodegenerative disease models .

Applications in Research and Industry

This compound is utilized in various fields:

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 2-Bromo-3-hydroxypyridine?

Answer: this compound (CAS 6602-32-0) has the molecular formula C₅H₄BrNO (MW: 173.995–174.00 g/mol). Its structure includes a pyridine ring substituted with a bromine atom at position 2 and a hydroxyl group at position 3. Key identifiers include:

- SMILES : OC1=CC=CN=C1Br

- InChIKey : YKHQFTANTNMYPP-UHFFFAOYSA-N

- IUPAC Name : 2-bromopyridin-3-ol

The compound’s polarity and hydrogen-bonding capacity (due to the hydroxyl group) influence its solubility in polar solvents like ethanol or DMSO. Physical properties such as melting point and stability should be verified experimentally, as they are not explicitly reported in the provided evidence. Structural characterization can be performed via ¹H/¹³C NMR and mass spectrometry .

Q. What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.

- Exposure Mitigation : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention.

- Storage : Store in a cool, dry place away from oxidizing agents.

These protocols align with GHS guidelines for brominated heterocycles, which may cause skin/eye irritation .

Q. What synthetic routes are available for preparing this compound?

Answer: While direct synthesis methods are not detailed in the evidence, analogous bromination strategies for pyridine derivatives can be adapted:

- Directed Bromination : Use N-bromosuccinimide (NBS) with a hydroxyl-directed catalyst to brominate 3-hydroxypyridine.

- Nucleophilic Substitution : Replace a leaving group (e.g., chlorine) in 3-hydroxypyridine derivatives via SNAr (nucleophilic aromatic substitution) under basic conditions.

Validate reaction progress with TLC and purify via column chromatography. Confirm regioselectivity using NOESY NMR to distinguish between ortho/meta substitution patterns .

Advanced Research Questions

Q. How can the hydroxyl and bromine substituents influence electrophilic substitution reactions in this compound?

Answer: The hydroxyl group (-OH) acts as an activating, ortho/para-directing group , while bromine (-Br) is deactivating and meta-directing . Competing effects may lead to:

- Ortho/para selectivity for electrophiles (e.g., nitration, sulfonation) near the -OH group.

- Meta substitution near the -Br group.

Methodological Approach :

- Perform DFT calculations to map electron density and predict reactive sites.

- Experimentally test regioselectivity by reacting with HNO₃/H₂SO₄ and analyzing products via HPLC-MS .

Q. How can this compound be utilized in synthesizing pharmaceutical intermediates?

Answer: The compound serves as a precursor for:

- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at the bromine site.

- Heterocycle Construction : Cyclization with amines or thiols to form imidazopyridines or thienopyridines, common scaffolds in drug discovery.

Example Protocol :

Suzuki Coupling : React this compound with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst.

Purify via recrystallization and confirm structure with ¹⁹F NMR (if fluorinated derivatives are synthesized) .

Q. What advanced analytical techniques resolve contradictions in reported spectral data for this compound derivatives?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks.

- 2D NMR (COSY, HSQC) : Clarify coupling patterns and assign proton/carbon signals in complex derivatives.

- X-ray Crystallography : Confirm absolute configuration and substituent positions for crystalline derivatives.

Cross-reference data with NIST Chemistry WebBook or peer-reviewed journals to validate inconsistencies .

Properties

IUPAC Name |

2-bromopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-5-4(8)2-1-3-7-5/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHQFTANTNMYPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022242 | |

| Record name | 2-Bromo-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS] | |

| Record name | 2-Bromo-3-pyridinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19532 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6602-32-0 | |

| Record name | 2-Bromo-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6602-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006602320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-3-PYRIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DAB85H359 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.